Heptylmagnesium chloride

Übersicht

Beschreibung

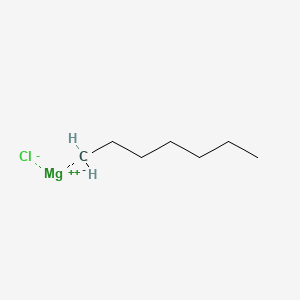

Heptylmagnesium chloride is an organometallic compound with the chemical formula C₇H₁₅ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heptylmagnesium chloride is typically synthesized through the reaction of heptyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

C7H15Cl+Mg→C7H15MgCl

The reaction is exothermic and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Heptylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides to form higher alkanes.

Catalysts: Often used with catalysts like copper(I) iodide to enhance reaction rates.

Major Products:

Alcohols: Formed from reactions with carbonyl compounds.

Alkanes: Formed from reactions with alkyl halides.

Complex Organic Molecules: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Heptylmagnesium chloride, a Grignard reagent, is a compound with significant applications in organic synthesis and materials science. This article explores its diverse applications, particularly in scientific research, and presents comprehensive data tables and case studies to illustrate its utility.

Synthesis of Alcohols and Ketones

This compound is frequently used to synthesize alcohols and ketones through nucleophilic addition reactions. For example, when reacted with carbonyl compounds, it can yield secondary or tertiary alcohols depending on the structure of the carbonyl compound used.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Addition | This compound + Acetone | 2-Heptanol |

| Nucleophilic Addition | This compound + Cyclopentanone | 1-Cyclopentyl-1-heptanol |

The use of this compound in these reactions demonstrates its capability to extend carbon chains effectively.

Polymerization Processes

This compound can also act as an initiator in polymerization reactions. It has been utilized in the synthesis of polyolefins and other polymers, contributing to advancements in materials science.

| Polymerization Type | Initiator | Monomer | Product |

|---|---|---|---|

| Anionic Polymerization | This compound | Styrene | Polystyrene |

| Coordination Polymerization | This compound | Ethylene | Polyethylene |

These applications highlight the versatility of this compound beyond simple organic synthesis.

Case Study 1: Synthesis of Functionalized Compounds

A study demonstrated the effectiveness of this compound in synthesizing functionalized compounds by reacting it with various electrophiles. The results indicated high yields of desired products, showcasing its efficiency as a nucleophile in complex organic syntheses .

Case Study 2: Environmental Impact Assessment

Research evaluated the environmental implications of using this compound in industrial applications. The findings emphasized the need for proper handling due to its flammability and potential ecological hazards if released into water systems . This case study serves as a reminder of the importance of safety protocols when utilizing reactive compounds.

Case Study 3: Mechanistic Studies

Mechanistic studies have been conducted to elucidate the reaction pathways involving this compound. These studies revealed insights into the kinetics and thermodynamics of reactions, providing a deeper understanding of how Grignard reagents function under various conditions .

Wirkmechanismus

The mechanism of action of heptylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom in the compound acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Vergleich Mit ähnlichen Verbindungen

- Methylmagnesium Chloride

- Ethylmagnesium Chloride

- Butylmagnesium Chloride

- Phenylmagnesium Chloride

Comparison: Heptylmagnesium chloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain Grignard reagents. This longer chain can influence the solubility, reactivity, and the types of products formed in reactions. For instance, this compound may be more suitable for synthesizing larger, more complex organic molecules compared to its shorter-chain counterparts.

Biologische Aktivität

Heptylmagnesium chloride, a Grignard reagent, is an organometallic compound that has garnered attention in various fields of chemical research. Its biological activity, while not extensively documented, has implications in synthetic organic chemistry and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound (C7H15MgCl) is synthesized through the reaction of heptyl bromide with magnesium in anhydrous ether or THF (tetrahydrofuran). This reaction is a classic example of the formation of Grignard reagents, which are crucial in organic synthesis for forming carbon-carbon bonds.

Case Studies and Research Findings

Several studies highlight the potential biological implications of this compound and its derivatives:

- Antibacterial Activity : A study focused on thiochromenone antibiotics derived from Pseudomonas quinolone signals demonstrated selective antibacterial effects against pathogens like Moraxella catarrhalis. The research indicated that these compounds could impair energy metabolism in bacteria, suggesting a potential pathway for developing new antibiotics .

- Cancer Cell Inhibition : Another study explored the synthesis of hydroxylated fatty acids using Grignard reagents, including this compound. These compounds showed promising antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Enantioselective Synthesis : this compound has also been utilized in asymmetric synthesis processes to create enantiomerically pure compounds. This application is crucial in drug development where the chirality of molecules can significantly affect their biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of compounds synthesized using this compound:

Eigenschaften

IUPAC Name |

magnesium;heptane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.ClH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORTXLIZPFKPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42092-01-3 | |

| Record name | Heptylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.